molecular formula C3H9BNaO3 B15350282 Borate(1-),hydrotrimethoxy-,sodium(1:1),(t-4)-

Borate(1-),hydrotrimethoxy-,sodium(1:1),(t-4)-

Cat. No.: B15350282
M. Wt: 126.91 g/mol
InChI Key: ZVENNRNBYXIZAI-UHFFFAOYSA-N
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Description

Borate(1-), hydrotrimethoxy-, sodium(1:1), (t-4)-, also known as sodium trimethoxyborohydride, is a chemical compound with the formula C3H10BO3.Na. It is a boron-containing compound that is used in various chemical reactions and industrial applications. This compound is known for its reducing properties and is often used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium trimethoxyborohydride can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

NaBH4+3CH3OHNaB(OCH3)3H+3H2\text{NaBH}_4 + 3\text{CH}_3\text{OH} \rightarrow \text{NaB(OCH}_3\text{)}_3\text{H} + 3\text{H}_2 NaBH4​+3CH3​OH→NaB(OCH3​)3​H+3H2​

This reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification methods.

Industrial Production Methods

In an industrial setting, the production of sodium trimethoxyborohydride involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

Sodium trimethoxyborohydride undergoes various types of chemical reactions, including:

    Reduction Reactions: It is commonly used as a reducing agent in organic synthesis. It can reduce aldehydes, ketones, and other carbonyl compounds to their corresponding alcohols.

    Substitution Reactions: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction of Aldehydes and Ketones: Sodium trimethoxyborohydride is used in the presence of solvents like ethanol or methanol. The reaction is typically carried out at room temperature.

    Substitution Reactions: These reactions may require catalysts or specific conditions such as elevated temperatures or the presence of acids or bases.

Major Products

    Alcohols: From the reduction of aldehydes and ketones.

    Substituted Borates: From substitution reactions involving the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, sodium trimethoxyborohydride is used as a reducing agent in various organic synthesis reactions. It is valued for its selectivity and efficiency in reducing carbonyl compounds.

Biology and Medicine

While its primary applications are in chemistry, sodium trimethoxyborohydride can also be used in biological research for the reduction of specific biomolecules. its use in medicine is limited due to the potential toxicity of boron compounds.

Industry

In industrial applications, sodium trimethoxyborohydride is used in the production of fine chemicals, pharmaceuticals, and other specialty chemicals. Its reducing properties make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which sodium trimethoxyborohydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The boron atom in the compound facilitates this transfer, making it an effective reducing agent. The molecular targets are typically carbonyl groups in organic molecules, which are reduced to alcohols.

Comparison with Similar Compounds

Similar Compounds

    Sodium Borohydride (NaBH4): A widely used reducing agent with similar properties but less selective than sodium trimethoxyborohydride.

    Lithium Aluminum Hydride (LiAlH4): Another powerful reducing agent, but more reactive and less selective compared to sodium trimethoxyborohydride.

    Sodium Triacetoxyborohydride: Used for reductive amination reactions, offering different selectivity and reactivity profiles.

Uniqueness

Sodium trimethoxyborohydride is unique due to its balance of reactivity and selectivity. It offers a milder reduction compared to lithium aluminum hydride and is more selective than sodium borohydride, making it suitable for specific synthetic applications where control over the reaction is crucial.

Properties

Molecular Formula

C3H9BNaO3

Molecular Weight

126.91 g/mol

InChI

InChI=1S/C3H9BO3.Na/c1-5-4(6-2)7-3;/h1-3H3;/q-1;+1

InChI Key

ZVENNRNBYXIZAI-UHFFFAOYSA-N

Canonical SMILES

[B-](OC)(OC)OC.[Na+]

Origin of Product

United States

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